Sodium 5-bromopyridine-3-sulfinate
Description
Contextualization within Organosulfur Chemistry
Organosulfur compounds are integral to both biological systems and chemical synthesis. The sulfinate group (-SO₂Na) in Sodium 5-bromopyridine-3-sulfinate is a key functional group in this class of molecules. Sodium sulfinates, in general, are recognized as valuable intermediates. nih.gov They can be synthesized through various methods, including the reduction of the corresponding sulfonyl chlorides or the oxidation of thiols. These compounds serve as precursors to a variety of other sulfur-containing functional groups. For instance, they can be oxidized to sulfonates or reduced to thiols.
The sulfinate moiety is particularly important as a source of sulfonyl radicals or as a nucleophile in various coupling reactions, leading to the formation of sulfones, which are present in numerous pharmaceuticals and materials.
Significance in Heterocyclic Chemistry, specifically Pyridine (B92270) Derivatives
Pyridine and its derivatives are fundamental heterocyclic compounds, ubiquitous in medicinal chemistry and materials science. rsc.org The introduction of a sulfinate group onto the pyridine ring, as seen in this compound, creates a bifunctional reagent with significant potential. Pyridine sulfinates have emerged as effective coupling partners in palladium-catalyzed cross-coupling reactions, offering an alternative to the often unstable and difficult-to-prepare pyridine-based boronic acids. rsc.orgnih.gov These reactions are crucial for the construction of biaryl and heteroaryl-aryl linkages, which are common motifs in drug candidates. acs.org The development of methods using pyridine sulfinates has been a significant advancement in the synthesis of medicinally relevant molecules. rsc.org
Role of Bromine in Directed Chemical Transformations
The presence of a bromine atom at the 5-position of the pyridine ring adds another layer of synthetic versatility to this compound. The carbon-bromine bond in bromopyridines is a well-established handle for a variety of chemical transformations. mdpi.com Most notably, it is a key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, at a specific position on the pyridine ring. The bromine atom, therefore, acts as a "directing group" for the construction of more complex molecular architectures. In the context of this compound, the bromine atom could potentially be selectively functionalized while leaving the sulfinate group intact for subsequent transformations, or vice versa, enabling a stepwise and controlled synthetic strategy.
Overview of Research Trajectories for Related Chemical Entities
The research trajectory for compounds related to this compound is largely focused on the development of novel cross-coupling methodologies. The limitations of traditional cross-coupling reagents, particularly heteroaromatic boronic acids, have driven the exploration of alternatives like heterocyclic sulfinates. nih.gov Research in this area has concentrated on:
Expanding the Scope of Coupling Partners: Investigating the reactivity of a wide array of (hetero)aryl halides with various heterocyclic sulfinates to create diverse molecular libraries. bohrium.com
Catalyst Development: Designing more efficient and robust palladium catalyst systems that can operate under milder conditions and tolerate a broader range of functional groups. bohrium.comnih.gov
Mechanistic Studies: Elucidating the reaction mechanisms of these desulfinative cross-coupling reactions to better understand catalyst behavior and improve reaction efficiency. nih.govnih.gov
Application in Medicinal Chemistry: Utilizing these novel coupling strategies in the synthesis of biologically active molecules and complex drug targets. rsc.orgacs.org
While "pyridine-3-sulfinate" and "3-bromobenzenesulfinate" have been mentioned in the context of being useful sulfinates in a patent, specific research detailing the journey and applications of this compound remains to be published in the mainstream scientific literature. google.com Its potential, therefore, is largely inferred from the rich chemistry of its parent compound classes.
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| Sodium 3-bromopyridine-2-sulfinate |
| Sodium sulfinates |
| Sulfonyl chlorides |
| Thiols |
| Sulfonates |
| Sulfones |
| Pyridine |
| Pyridine-based boronic acids |
| Bromopyridines |
| Pyridine-3-sulfinate |
| 3-Bromobenzenesulfinate |
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1858116-95-6 |
| Molecular Formula | C₅H₃BrNNaO₂S |
| Molecular Weight | 244.04 g/mol |
| Canonical SMILES | C1=C(C=NC=C1Br)S(=O)[O-].[Na+] |
| InChI Key | PWFLMUBEPJWWTF-UHFFFAOYSA-M |
Properties
Molecular Formula |
C5H3BrNNaO2S |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
sodium;5-bromopyridine-3-sulfinate |
InChI |
InChI=1S/C5H4BrNO2S.Na/c6-4-1-5(10(8)9)3-7-2-4;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
PWFLMUBEPJWWTF-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 5 Bromopyridine 3 Sulfinate
Strategies for Sulfination of Bromopyridine Precursors
The introduction of a sulfinate moiety at the C3 position of a 5-bromopyridine core is a primary strategy for the synthesis of the target compound. This can be achieved through both direct and indirect approaches.
Direct Sulfonation/Sulfination Approaches
Direct C-H functionalization of pyridine (B92270) rings for the introduction of a sulfonyl or sulfinyl group is an area of active research. While challenging due to the electron-deficient nature of the pyridine ring, some methods have been developed. For instance, direct C-H sulfonylation of pyridines can be achieved through activation with triflic anhydride, followed by the addition of a sulfinate salt. However, regioselectivity can be an issue, often yielding a mixture of isomers. The direct sulfination of 3-bromopyridine (B30812) to selectively yield the 5-sulfinate derivative is not a commonly reported high-yielding method, as the directing effects of the bromo and pyridinic nitrogen atoms can lead to complex product mixtures.
Indirect Routes via Sulfonyl Halides or Disulfides
A more established and reliable approach involves the synthesis and subsequent reduction of a 5-bromopyridine-3-sulfonyl halide intermediate. This multi-step process offers better control over regiochemistry.
The synthesis typically begins with the sulfonation of 3-aminopyridine, followed by a Sandmeyer-type reaction to introduce the bromo group at the 5-position and convert the amino group into a sulfonyl chloride. Alternatively, 3,5-dibromopyridine (B18299) can be a starting material, where one of the bromine atoms is selectively substituted.
The key step in this indirect route is the reduction of the resulting 5-bromopyridine-3-sulfonyl chloride to the corresponding sodium sulfinate. This transformation is commonly achieved using mild reducing agents such as sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium. The reaction is typically carried out under basic conditions, often with the addition of sodium bicarbonate, to facilitate the reduction and subsequent formation of the sodium salt.
Table 1: Representative Conditions for the Reduction of Aryl Sulfonyl Chlorides to Sodium Sulfinates
| Reducing Agent | Solvent | Base | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Sodium sulfite (Na₂SO₃) | Water/Ethanol | Sodium bicarbonate (NaHCO₃) | 70-80 | 85-95 |
| Zinc dust | Water | Sodium carbonate (Na₂CO₃) | Room Temperature | 70-90 |
| Sodium borohydride (B1222165) (NaBH₄) | Isopropanol/Water | - | 0 - Room Temperature | Variable |
Another indirect method involves the use of sulfur dioxide surrogates, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). researchgate.net In this approach, an organometallic derivative of 5-bromopyridine, such as a Grignard or organolithium reagent, is reacted with the SO₂ surrogate to generate the sulfinate in situ. This method avoids the handling of gaseous sulfur dioxide. researchgate.net
Approaches for Bromination of Pyridine Sulfinate Derivatives
An alternative synthetic strategy involves the introduction of a bromine atom at the 5-position of a pre-existing pyridine-3-sulfinate scaffold. This requires a highly regioselective bromination reaction.
Regioselective Halogenation Techniques
The electronic properties of the pyridine ring, influenced by the electron-withdrawing sulfinate group at the 3-position, direct electrophilic substitution primarily to the 5-position. However, achieving high regioselectivity can be challenging, and reaction conditions must be carefully controlled to avoid the formation of di- or poly-brominated byproducts.
Electrophilic Bromination Strategies
Various electrophilic brominating agents can be employed for this transformation. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of activated and deactivated aromatic and heteroaromatic compounds. thieme-connect.com The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dichloromethane (B109758), and the temperature is often kept low to enhance selectivity.
Another approach involves the use of bromine in the presence of a strong acid, such as fuming sulfuric acid. This method can promote bromination at the 3- and 5-positions of the pyridine ring. Careful optimization of the reaction conditions, including temperature and the stoichiometry of the reagents, is crucial to favor the formation of the desired 5-bromo isomer.
Table 2: Common Electrophilic Brominating Agents and Conditions for Pyridine Derivatives
| Brominating Agent | Catalyst/Additive | Solvent | Typical Reaction Conditions | General Observations |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | - | Acetonitrile, Dichloromethane | 0 °C to room temperature | Generally good regioselectivity for activated rings. |
| Bromine (Br₂) | Fuming Sulfuric Acid | - | Elevated temperatures (e.g., 130 °C) | Can lead to a mixture of isomers. |
| Bromine (Br₂) | Lewis Acids (e.g., AlCl₃) | - | Varies | Can enhance reactivity but may affect regioselectivity. |
Green Chemistry Principles in Sodium 5-bromopyridine-3-sulfinate Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Key areas of focus include the use of safer solvents, energy-efficient reaction conditions, and the reduction of waste.
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. youngin.comorganic-chemistry.orgtandfonline.comrsc.orgeurekaselect.comnih.govresearchgate.net The synthesis of pyridine derivatives has been shown to benefit from microwave irradiation, particularly in multicomponent reactions and cyclization steps. youngin.comorganic-chemistry.orgrsc.orgeurekaselect.comnih.govresearchgate.net For instance, the Bohlmann-Rahtz pyridine synthesis can be performed in a one-pot microwave-assisted procedure with superior yields compared to conventional heating. youngin.comorganic-chemistry.org
The use of water as a solvent, where feasible, is another cornerstone of green chemistry. The reduction of sulfonyl chlorides to sulfinates using sodium sulfite is often performed in aqueous media, which is a significant advantage from an environmental perspective.
Furthermore, the development of catalytic methods, such as the use of iron catalysts for pyridine synthesis, reduces the need for stoichiometric reagents and minimizes waste generation. rsc.org The use of stable, solid SO₂ surrogates like DABSO also contributes to a greener process by avoiding the handling of toxic and gaseous sulfur dioxide. researchgate.net
Table 3: Application of Green Chemistry Principles in Pyridine Derivative Synthesis
| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Advantage for this compound Synthesis |
|---|---|---|
| Alternative Energy Sources | Microwave-assisted synthesis of pyridines. youngin.comorganic-chemistry.orgrsc.orgeurekaselect.comnih.govresearchgate.net | Reduced reaction times and energy consumption for cyclization or substitution steps. |
| Use of Safer Solvents | Water as a solvent for reduction of sulfonyl chlorides. | Eliminates the need for volatile organic solvents in the reduction step. |
| Catalysis | Iron-catalyzed cyclization for pyridine ring formation. rsc.org | Reduces waste by replacing stoichiometric reagents with catalytic amounts of less toxic metals. |
| Use of Renewable Feedstocks/Reagents | Use of SO₂ surrogates like DABSO. researchgate.net | Avoids the use of hazardous gaseous SO₂. researchgate.net |
Solvent-Free Reaction Systems
The development of solvent-free reaction systems is a key objective in green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification. While specific solvent-free methods for this compound are not extensively documented, the principles can be applied. Mechanochemical methods, such as ball milling, which use mechanical force to induce chemical reactions in the absence of bulk solvents, represent a promising avenue. These techniques have been successfully applied to various organic transformations and could potentially be adapted for the synthesis of sulfinates from solid-state reactants. The reaction of an appropriate pyridine derivative with a solid sulfinating agent under high-energy milling conditions could offer a greener alternative to traditional solution-phase synthesis.
Atom Economy Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comacs.org The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, resulting in no waste. scribd.com
C₅H₃Br₂N + Mg + SO₂ + Na⁺ → C₅H₃BrNNaO₂S + MgBr⁺
The percentage atom economy is calculated using the formula: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 scribd.com
The table below illustrates a hypothetical calculation for this reaction.
| Reactant/Product | Formula | Formula Weight ( g/mol ) | Atoms Utilized in Product |
| Reactants | |||
| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | C₅H₃BrN |
| Magnesium | Mg | 24.31 | 0 |
| Sulfur Dioxide | SO₂ | 64.07 | SO₂ |
| Sodium ion | Na⁺ | 22.99 | Na |
| Total Reactant FW | 348.26 | ||
| Desired Product | |||
| This compound | C₅H₃BrNNaO₂S | 244.04 | All |
| Calculation | |||
| % Atom Economy | (244.04 / 348.26) x 100 ≈ 70.07% |
This table presents a hypothetical reaction for illustrative purposes. The actual reactants and byproducts may vary.
This calculation highlights that even with a high chemical yield, a significant portion of the reactant mass is not incorporated into the final product, instead forming byproducts like magnesium bromide. primescholars.comscribd.com Syntheses with higher atom economy, such as addition reactions, are preferable from a green chemistry perspective. scribd.com
Catalytic Approaches for Enhanced Efficiency
Catalysis is crucial for improving the efficiency and sustainability of chemical synthesis. researchgate.net Various catalytic systems can be envisioned for the synthesis of this compound and its derivatives. Transition metal catalysis, particularly with palladium, copper, or nickel, is widely used for C-S bond formation. mdpi.comresearchgate.net
Recent advancements have highlighted nickel-catalyzed cross-coupling reactions. For example, a dual catalytic system using a nickel catalyst and an organoboron photocatalyst under visible light has been shown to efficiently couple aryl bromides with sodium sulfinates to form sulfones. mdpi.com While this demonstrates a subsequent reaction of a sulfinate, similar principles could be adapted for its synthesis.
Another approach involves phase-transfer catalysts, which can enhance reaction rates and efficiency in biphasic systems, particularly when dealing with salts like sodium sulfinates. Iodine-catalyzed sulfonylation reactions have also been reported, providing an efficient metal-free option for certain transformations. nih.gov
| Catalytic Approach | Potential Application in Synthesis | Key Advantages |
| Palladium/Copper Catalysis | Cross-coupling of a pyridine precursor with a sulfinate source. | High efficiency, good functional group tolerance. researchgate.net |
| Nickel Catalysis | Photocatalytic coupling of pyridine bromides with sulfinate sources. | Utilizes a more abundant and cost-effective metal. mdpi.com |
| Phase-Transfer Catalysis | Facilitates reaction between aqueous and organic phases. | Improves reaction efficiency and yield in heterogeneous systems. |
| Iodine Catalysis | Metal-free sulfonylation of pyridine rings. | Avoids transition metal contamination, cost-effective. nih.gov |
Scale-Up Considerations and Process Optimization Methodologies for Laboratory Synthesis
Transitioning a synthetic procedure from a laboratory scale to a larger, preparative scale introduces several challenges that require careful process optimization. For the synthesis of this compound, key considerations include reaction control, purification, and process robustness.
Process Optimization:
Temperature Control: Maintaining a consistent and optimal temperature is critical. For instance, the formation of organometallic intermediates is often performed at low temperatures (e.g., 0 to -78 °C) to prevent side reactions. On a larger scale, efficient heat dissipation becomes crucial.
Reagent Addition: The rate of reagent addition must be carefully controlled to manage reaction exotherms and maintain a steady reaction profile.
Solvent Selection: The choice of solvent impacts reagent solubility, reaction kinetics, and ease of product isolation. Anhydrous solvents are often necessary for organometallic reactions to prevent quenching of the reactive species.
Reaction Monitoring: Consistent monitoring of the reaction's progress is essential for determining the optimal reaction time and ensuring complete conversion. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.
Purification: The purification of the final product must be scalable. While chromatography is common in the lab, crystallization is often preferred on a larger scale due to its efficiency and lower cost. Developing a robust crystallization procedure is a key optimization goal. For sodium sulfinates, which can be hygroscopic, handling and drying procedures are also critical. nih.gov
A scalable process for a related compound, 2,5-dibromopyridine, highlights the importance of modified reaction conditions (e.g., using bromine in a Sandmeyer reaction instead of a copper halide) to improve yield and facilitate scale-up. heteroletters.org Similar strategic modifications would be necessary to develop a convenient and scalable process for this compound. heteroletters.org
Chemical Reactivity and Transformation Studies of Sodium 5 Bromopyridine 3 Sulfinate
Reactions Involving the C-Br Bond at Position 5 of the Pyridine (B92270) Ring
The C-Br bond at the 5-position of the pyridine ring in Sodium 5-bromopyridine-3-sulfinate is the focal point for a variety of chemical transformations. The electron-withdrawing nature of the pyridine nitrogen and the sulfinate group at the 3-position influences the reactivity of this bond, making it a viable site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical and materials science fields.
Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi, Buchwald-Hartwig Type)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. For this compound, the C-Br bond at the 5-position serves as a handle for these transformations. The sulfinate group (SO2Na) is an electron-withdrawing group, which can influence the reactivity of the C-Br bond, making it amenable to oxidative addition to a palladium(0) catalyst, the initial step in most cross-coupling catalytic cycles. While direct studies on this specific sulfinate are scarce, extensive research on other bromopyridine derivatives provides a strong basis for predicting its behavior. nih.govresearchgate.netnih.gov Pyridine sulfinates have been recognized as effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, suggesting the reverse reaction, where the bromopyridine-sulfinate acts as the electrophile, is also highly feasible. rsc.org
The success of cross-coupling reactions heavily relies on the choice of the palladium catalyst and the associated ligands. The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.
For Suzuki-Miyaura coupling , which involves the reaction of the C-Br bond with an organoboron reagent, a variety of palladium catalysts are effective. Commonly used systems include palladium(II) acetate (B1210297) (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in combination with phosphine (B1218219) ligands. nih.govmdpi.com For challenging substrates, more sophisticated ligands such as sterically hindered biarylphosphines (e.g., XPhos, SPhos) or ferrocenylphosphines (e.g., dppf) are often employed to enhance catalytic activity and stability. researchgate.net The choice of base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is also critical for the transmetalation step. researchgate.netlibretexts.org
Heck coupling , the reaction with an alkene, typically utilizes palladium catalysts like Pd(OAc)2 with phosphine ligands such as triphenylphosphine (B44618) (PPh3) or tri-o-tolylphosphine. researchgate.netorganic-chemistry.org In some cases, phosphine-free catalyst systems have also been developed. organic-chemistry.org The presence of a base, commonly a tertiary amine like triethylamine (B128534) (NEt3), is required to neutralize the hydrogen bromide generated during the reaction. nih.gov
Sonogashira coupling , which forms a C-C bond with a terminal alkyne, traditionally employs a dual catalyst system of a palladium complex (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI). organic-chemistry.orgnih.gov An amine base, such as triethylamine or diisopropylamine, is used as both the base and, in some cases, the solvent. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.orgnih.gov
Buchwald-Hartwig amination for the formation of C-N bonds by coupling with an amine requires a palladium catalyst with specialized ligands. Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig, are highly effective. wikipedia.orgorganic-chemistry.org These ligands facilitate both the oxidative addition of the aryl bromide and the reductive elimination of the resulting aryl amine. wikipedia.org Strong bases like sodium tert-butoxide (NaOt-Bu) or weaker bases like cesium carbonate are used, depending on the amine and the substrate's functional group tolerance. libretexts.orgchemrxiv.orgamazonaws.com
A summary of potential catalyst systems for cross-coupling reactions of this compound is presented in the interactive table below.
| Cross-Coupling Reaction | Typical Palladium Source | Common Ligands | Typical Base |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf, XPhos, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | NEt₃ |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | NEt₃, i-Pr₂NH |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BINAP, dppf | NaOt-Bu, Cs₂CO₃, K₃PO₄ |
The mechanisms of these palladium-catalyzed cross-coupling reactions share a common catalytic cycle, which generally consists of three main steps: oxidative addition, transmetalation (for Suzuki, Negishi, and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
The Heck reaction follows a slightly different path after oxidative addition. wikipedia.orgnumberanalytics.com
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the 5-bromopyridine moiety to form a Pd(II) complex. wikipedia.org
Migratory Insertion : The alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the Pd-C bond. numberanalytics.com
Beta-Hydride Elimination : A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the substituted alkene product. numberanalytics.com
Reductive Elimination : The palladium-hydride species eliminates HBr (neutralized by the base) to regenerate the Pd(0) catalyst. wikipedia.org
In Buchwald-Hartwig amination , the key steps are: wikipedia.org
Oxidative Addition : A Pd(0) species undergoes oxidative addition to the C-Br bond.
Amine Coordination and Deprotonation : The amine coordinates to the resulting Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.
Reductive Elimination : This complex undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.
The general catalytic cycle for Suzuki-Miyaura and Sonogashira couplings involves:
Oxidative Addition : The Pd(0) catalyst reacts with the 5-bromopyridine derivative to form a Pd(II) intermediate.
Transmetalation : The organoboron (Suzuki) or organocopper (from the alkyne and Cu(I) in Sonogashira) species transfers its organic group to the palladium center, displacing the bromide.
Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is another important class of reactions for functionalizing the pyridine ring. wikipedia.org In this reaction, a nucleophile replaces the bromide at the 5-position. The success of SNAr reactions depends on the electronic properties of the aromatic ring. The presence of electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. byjus.commasterorganicchemistry.com
The pyridine ring is inherently more reactive towards nucleophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the 2- and 4-positions. wikipedia.orgresearchgate.net While the 5-position is less activated than the 2- and 4-positions, the presence of the electron-withdrawing sulfinate group at the 3-position can further enhance the electrophilicity of the ring, making the 5-position more susceptible to nucleophilic attack than in an unsubstituted 3-bromopyridine (B30812).
Further activation of the pyridine ring can be achieved through several strategies:
N-Oxidation : Conversion of the pyridine nitrogen to an N-oxide significantly increases the electron-withdrawing effect of the ring, thereby activating it towards nucleophilic attack.
N-Alkylation or N-Acylation : Formation of a pyridinium (B92312) salt by reaction with an alkylating or acylating agent makes the ring highly electron-deficient and thus much more reactive in SNAr reactions. nih.gov
Lewis Acid Catalysis : Coordination of a Lewis acid to the pyridine nitrogen can also enhance its electron-withdrawing character and promote nucleophilic substitution. nih.govsemanticscholar.org
A wide range of nucleophiles can potentially displace the bromide at the 5-position of an activated pyridine ring. The choice of nucleophile and reaction conditions will depend on the degree of activation of the pyridine ring.
Common nucleophiles for SNAr reactions include: youtube.com
Oxygen nucleophiles : Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to form ethers. The reactions are typically carried out in the corresponding alcohol or an aprotic polar solvent like DMF or DMSO.
Sulfur nucleophiles : Thiolates (RS⁻) and thiophenoxides (ArS⁻) are generally very effective nucleophiles and react under similar conditions to their oxygen counterparts to yield thioethers.
Nitrogen nucleophiles : Amines, both primary and secondary, can be used to form substituted anilines. These reactions often require higher temperatures or more activated substrates. Ammonia can also be used as a nucleophile. organic-chemistry.org
Carbon nucleophiles : Carbanions, such as those derived from active methylene (B1212753) compounds (e.g., malonates) or organometallic reagents, can also participate in SNAr reactions, though this is less common for unactivated aryl halides.
The reaction conditions for SNAr typically involve heating the substrate with the nucleophile in a suitable solvent. The required temperature can vary significantly depending on the reactivity of the substrate and the nucleophile. For highly activated substrates, reactions can sometimes proceed at room temperature. libretexts.org The choice of base, if needed to generate the nucleophile in situ (e.g., from a thiol or alcohol), is also an important consideration.
Below is an interactive table summarizing the potential scope of nucleophiles and general reaction conditions for SNAr reactions of this compound.
| Nucleophile Type | Example Nucleophile | Product Type | General Reaction Conditions |
| Oxygen | Sodium methoxide (B1231860) (NaOMe) | Aryl ether | Heating in methanol (B129727) or a polar aprotic solvent (e.g., DMF) |
| Sulfur | Sodium thiophenoxide (NaSPh) | Aryl thioether | Heating in a polar aprotic solvent (e.g., DMF, DMSO) |
| Nitrogen | Piperidine | Substituted aniline | Heating, possibly at elevated temperatures or with additional activation |
| Carbon | Diethyl malonate anion | C-C coupled product | Strong base (e.g., NaH) to generate the carbanion, heating in a polar aprotic solvent |
Metal-Halogen Exchange Reactions
The bromine atom at the 5-position of the pyridine ring is susceptible to metal-halogen exchange, a fundamental transformation in organometallic chemistry that converts an aryl halide into an organometallic reagent. acs.orgwikipedia.org This reaction typically involves the use of strong organometallic bases, most commonly organolithium or Grignard reagents.
For this compound, treatment with reagents such as n-butyllithium (n-BuLi) or a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi can facilitate the exchange of the bromine atom for a lithium or magnesium atom, respectively. nih.govznaturforsch.com This generates a highly reactive pyridyl-metal intermediate. These intermediates are powerful nucleophiles and can be trapped with various electrophiles to introduce a wide range of substituents at the 5-position of the pyridine ring. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. nih.govuni-muenchen.de The resulting organometallic species opens the door for forming new carbon-carbon or carbon-heteroatom bonds.
Table 1: Reagents and Products in Metal-Halogen Exchange Reactions This table presents potential transformations based on established reactivity of bromo-pyridines.
| Reagent(s) | Intermediate Formed | Potential Electrophile (Example) | Final Product |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | 5-Lithio-pyridine-3-sulfinate | Dimethylformamide (DMF) | 5-Formyl-pyridine-3-sulfinate |
| i-PrMgCl / n-BuLi | 5-Magnesio-pyridine-3-sulfinate | Benzaldehyde | 5-(Hydroxy(phenyl)methyl)pyridine-3-sulfinate |
| t-Butyllithium (t-BuLi) | 5-Lithio-pyridine-3-sulfinate | Carbon dioxide (CO₂) | 3-Sulfinato-pyridine-5-carboxylic acid |
Radical Reactions Initiated at the Bromine Center
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical. This transformation is typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN), often in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). libretexts.org The resulting 3-sulfinatopyridin-5-yl radical is a reactive intermediate that can participate in various radical-mediated bond-forming reactions.
For instance, these radicals can be trapped intramolecularly or intermolecularly by alkenes or alkynes to form new carbon-carbon bonds. libretexts.org This provides a pathway to more complex molecular scaffolds. Photoredox catalysis has also emerged as a powerful tool for generating aryl radicals from aryl halides under mild conditions, which could be applicable to this system for C-H functionalization or cross-coupling reactions. acs.org
Reactions Involving the Sulfinate Group at Position 3
The sodium sulfinate group is a versatile functional handle that can undergo a variety of transformations, including oxidation, reduction, and conversion to other sulfur-containing moieties.
Oxidation Reactions to Sulfonates
The sulfinate group, where sulfur is in the +4 oxidation state, can be readily oxidized to the corresponding sulfonate group, where sulfur is in the +6 oxidation state. This transformation is valuable for synthesizing pyridyl sulfonates, which are stable compounds and can act as leaving groups in nucleophilic substitution reactions.
Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and hypervalent iodine reagents. uni-muenchen.de The oxidation is generally high-yielding and proceeds under mild conditions. Electrochemical methods have also been developed for the oxidation of sulfinates, offering an environmentally benign alternative to chemical oxidants. rsc.org
Table 2: Conditions for Oxidation of Sulfinate to Sulfonate This table shows representative conditions for the oxidation of aryl sulfinates.
| Oxidizing Agent | Solvent(s) | Typical Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Water, Acetic Acid | Room temperature |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) (DCM) | 0 °C to room temperature |
| (Diacetoxy)iodobenzene (PIDA) | Alcohol (e.g., Methanol) | Room temperature |
Reductive Transformations
While less common than oxidation, the sulfinate group can undergo reductive transformations. Treatment with strong reducing agents can lead to the formation of the corresponding thiol (mercaptan). For example, sodium borohydride (B1222165) (NaBH₄) has been reported to reduce sulfinates to thiols. Another potential outcome of the reduction of aryl sulfinates, particularly in the presence of a copper catalyst, is the formation of thioethers (sulfides), which involves the reduction of the sulfur center from S(IV) to S(II). organic-chemistry.org These reactions provide access to sulfur compounds in a lower oxidation state.
Conversion to Sulfonyl Halides and other Sulfonyl Derivatives
This compound can serve as a precursor to 5-bromopyridine-3-sulfonyl halides, which are key intermediates for the synthesis of a wide range of sulfonyl derivatives such as sulfonamides and sulfonate esters. rsc.org
A direct conversion can be achieved through oxidative halogenation. Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used to convert the sodium sulfinate directly into the corresponding sulfonyl chloride or bromide. nih.goved.ac.uk Once the sulfonyl chloride is formed, it can readily react with primary or secondary amines in the presence of a base to yield sulfonamides, a functional group prevalent in many biologically active compounds. nih.gov Similarly, reaction with alcohols provides sulfonate esters.
Table 3: Synthesis of Sulfonyl Derivatives This table outlines the multi-step conversion of the sulfinate to other sulfonyl derivatives.
| Step | Reagent(s) | Product |
|---|---|---|
| 1. Conversion to Sulfonyl Halide | N-Chlorosuccinimide (NCS) | 5-Bromopyridine-3-sulfonyl chloride |
| 2. Formation of Sulfonamide | Product from Step 1 + Amine (e.g., Morpholine) + Base (e.g., Triethylamine) | N-(5-Bromopyridin-3-yl)sulfonylmorpholine |
| 2. Formation of Sulfonate Ester | Product from Step 1 + Alcohol (e.g., Ethanol) + Base (e.g., Pyridine) | Ethyl 5-bromopyridine-3-sulfonate |
Desulfinylation Reactions and Sulfur Dioxide Extrusion
One of the most significant and well-documented reactions of pyridine sulfinates is their participation in palladium-catalyzed desulfinative cross-coupling reactions. rsc.orgrsc.org In this process, the sulfinate group is extruded as sulfur dioxide (SO₂), and a new carbon-carbon bond is formed at its position. researchgate.net
This reaction has emerged as a powerful alternative to the Suzuki-Miyaura coupling, especially for heterocyclic compounds where the corresponding boronic acids are often unstable or difficult to prepare. sigmaaldrich.com this compound can be coupled with a variety of aryl or heteroaryl halides in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand. This desulfinative arylation allows for the synthesis of 3,5-disubstituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science.
Radical Chemistry of the Sulfinate Moiety
The sulfinate group (RSO₂⁻) of this compound is a precursor to sulfonyl radicals (RSO₂•) under appropriate conditions. These radicals are valuable intermediates in organic synthesis, participating in various bond-forming reactions. The generation of sulfonyl radicals from sulfinate salts can be achieved through methods like photoredox catalysis. nih.govrsc.org
Once formed, the 5-bromo-3-pyridylsulfonyl radical can undergo several types of reactions:
Addition to Alkenes and Alkynes: The sulfonyl radical can add to carbon-carbon double and triple bonds, leading to the formation of new carbon-sulfur bonds and functionalized products.
Cross-Coupling Reactions: In the presence of a suitable catalyst, often involving transition metals like nickel, sulfonyl radicals can couple with aryl, heteroaryl, and vinyl halides. nih.gov This allows for the synthesis of a wide array of sulfones. nih.gov
Intramolecular Cyclization: If the molecule contains other reactive sites, the sulfonyl radical can trigger ring-closing reactions, a process known as ring-closing sulfonylation. rsc.org
The reactivity in these processes is influenced by factors such as the stability of the radical, steric hindrance, and the electronic properties of the reaction partners.
Coordination Chemistry and Ligand Behavior of the Sulfinate Anion
The sulfinate anion of this compound possesses multiple coordination modes, allowing it to act as a versatile ligand in coordination chemistry. The anion can coordinate to metal centers through its sulfur atom (σ-S coordination) or through both sulfur and oxygen atoms, leading to different coordination geometries. rsc.org The presence of the pyridine ring introduces an additional potential coordination site through the nitrogen atom.
The coordination behavior is influenced by several factors:
Nature of the Metal Center: The electronic properties and steric requirements of the metal ion play a crucial role in determining the preferred coordination mode.
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the resulting complex.
Presence of Other Ligands: Competing ligands in the coordination sphere of the metal can affect how the sulfinate anion binds.
The ability of the sulfinate anion to act as a bridging ligand, connecting two or more metal centers, further expands its coordination chemistry.
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring of this compound is a nucleophilic and basic center, making it susceptible to a variety of reactions.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the pyridine nitrogen allows it to react with electrophiles such as alkyl halides and acyl halides.
N-Alkylation: This reaction involves the treatment of the pyridine derivative with an alkylating agent, such as an alkyl bromide, to form an N-alkylpyridinium salt. nih.govresearchgate.netnih.gov The reaction is typically carried out in a suitable solvent, and the rate can be influenced by the reactivity of the alkylating agent and the nucleophilicity of the pyridine nitrogen. nih.govresearchgate.net The presence of the electron-withdrawing bromo and sulfinate groups on the pyridine ring can decrease its nucleophilicity, potentially requiring more forcing reaction conditions compared to unsubstituted pyridine. reddit.com
N-Acylation: Similarly, the pyridine nitrogen can be acylated using acylating agents like acid anhydrides or acyl chlorides. heteroletters.orgresearchgate.netnih.gov This reaction leads to the formation of N-acylpyridinium salts, which are often highly reactive intermediates. The efficiency of N-acylation can be affected by the steric hindrance around the nitrogen atom and the electronic nature of the acylating agent. heteroletters.orgresearchgate.net
Formation of Pyridinium Salts
The N-alkylation and N-acylation reactions mentioned above directly lead to the formation of pyridinium salts. nih.govresearchgate.netnih.govmdpi.com These salts are ionic compounds with a positively charged pyridinium cation and a corresponding anion. The properties of the resulting pyridinium salt, such as its solubility and stability, depend on the nature of the N-substituent and the counter-ion. nih.govnih.gov The formation of these salts can significantly alter the chemical and physical properties of the parent molecule.
Protonation and Acid-Base Equilibria
As a basic site, the pyridine nitrogen can be protonated by acids. libretexts.orgbu.edulibretexts.orgyoutube.com The extent of protonation is governed by the acidity of the medium (pH) and the basicity of the pyridine nitrogen, which is quantified by its pKa value. The electron-withdrawing nature of the bromine atom and the sulfinate group is expected to decrease the basicity of the pyridine nitrogen in this compound compared to unsubstituted pyridine. This means that a stronger acid (lower pH) is required to achieve significant protonation. bu.edulibretexts.org The acid-base equilibrium is a fundamental aspect of its chemistry in aqueous solutions. libretexts.orgbu.edulibretexts.org
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. organic-chemistry.org this compound is a potential candidate for MCRs due to its multiple reactive functionalities.
For instance, sodium sulfinates can participate in three-component reactions with arynes and aldehydes to synthesize 2-sulfonyl benzyl (B1604629) alcohol derivatives. nih.gov In such a reaction, the sulfinate acts as a nucleophile. Given the structure of this compound, it could potentially be employed in similar MCRs, where the sulfinate group provides the sulfonyl moiety to the final product. rsc.orgnih.gov The pyridine ring and the bromo substituent could either remain as spectator functional groups or participate in subsequent transformations.
The development of MCRs involving this compound would offer an efficient pathway to complex molecules containing a substituted pyridine ring and a sulfonyl group, which are important structural motifs in medicinal chemistry and materials science.
Research on Cascade and Tandem Reactions Involving this compound Remains Limited
Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies where a single starting material undergoes multiple bond-forming events in a single operation without the isolation of intermediates. These processes are of significant interest in medicinal and materials chemistry due to their atom economy and ability to rapidly construct complex molecular architectures.
The reactivity of aryl sulfinates in these reactions often involves the generation of a sulfonyl radical, which can then participate in a series of intramolecular or intermolecular events. For instance, studies have demonstrated the use of various sodium aryl sulfinates in visible-light-mediated cascade cyclizations to synthesize complex heterocyclic structures. However, the specific influence of the 5-bromo and pyridinyl moieties of this compound on the initiation and propagation of such cascades has not been explored.
The absence of published research in this specific area suggests a potential opportunity for future investigation. The unique electronic and steric properties imparted by the brominated pyridine ring could offer novel reactivity and selectivity in cascade processes, leading to the synthesis of new classes of sulfur-containing heterocyclic compounds.
Further research is required to elucidate the potential of this compound as a building block in the development of novel cascade and tandem reactions. Such studies would involve systematic screening of reaction conditions, including catalysts, solvents, and reaction partners, to uncover any latent reactivity and to characterize the resulting complex products. Without such dedicated research, a detailed discussion on its role in these advanced synthetic methodologies remains speculative.
Computational and Theoretical Investigations of Sodium 5 Bromopyridine 3 Sulfinate
Electronic Structure Elucidation via Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic characteristics of sodium 5-bromopyridine-3-sulfinate. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
DFT, with functionals like B3LYP, is a popular choice for balancing computational cost and accuracy in studying molecules of this size. nih.gov Ab initio methods, while more computationally intensive, can offer higher accuracy. These calculations form the basis for analyzing frontier molecular orbitals and electrostatic potential maps.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the sulfinate group, specifically the sulfur and oxygen atoms, which are electron-rich. The LUMO is likely distributed across the π-system of the bromopyridine ring, which is rendered electron-deficient by the electronegative nitrogen and bromine atoms. This distribution makes the sulfinate moiety the primary site for nucleophilic attack in reactions. rsc.org
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) | Description |
| HOMO | -5.8 | Highest Occupied Molecular Orbital, indicating the region of nucleophilicity (sulfinate group). |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, indicating the region of electrophilicity (pyridine ring). |
| HOMO-LUMO Gap | 4.6 | Energy difference, suggesting moderate kinetic stability and reactivity. |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic sulfinate compounds. Specific values would require dedicated DFT calculations.
Charge distribution analysis provides a quantitative measure of how electrons are shared among the atoms in a molecule. This, in turn, dictates the molecule's electrostatic potential (ESP). An ESP map is a visual representation of the electrostatic potential on the electron density surface of a molecule, highlighting regions of positive and negative potential. scispace.commdpi.com These maps are invaluable for predicting intermolecular interactions, such as how a molecule will be approached by reactants, solvents, or biological receptors. researchgate.net
In this compound, the ESP map would show a significant negative potential (typically colored red) around the oxygen atoms of the sulfinate group, confirming this as the most electron-rich and nucleophilic site. The pyridine (B92270) ring, particularly the hydrogen atoms and the region near the bromine atom, would exhibit a positive or near-neutral potential (colored blue to green), indicating electrophilic or less nucleophilic character. The sodium ion would exist as a separate entity with a strong positive charge. This clear separation of charge underpins the utility of this compound as a nucleophilic coupling partner.
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary focus of conformational analysis would be the rotation around the C-S bond connecting the pyridine ring to the sulfinate group.
By systematically rotating this bond and calculating the energy at each step, a potential energy landscape can be generated. This landscape reveals the most stable (lowest energy) conformation and the energy barriers to rotation between different conformations. The preferred conformation will likely be one that minimizes steric hindrance and optimizes electrostatic interactions between the sulfinate oxygens and the adjacent parts of the pyridine ring. Understanding the molecule's preferred shape and the flexibility of the C-S bond is important for assessing how it might fit into the active site of a catalyst.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This analysis helps to determine the feasibility of a proposed mechanism and to understand the factors controlling reaction rates and selectivity.
This compound is known to act as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura type couplings. rsc.orgnih.gov A general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca
Computational studies can model each of these stages. For example, DFT calculations can be used to investigate the transmetalation step, where the sulfinate group is transferred to the palladium center. The calculations would model the transition state of this process, revealing the energy barrier and the geometry of the interacting species. Such studies have shown that pyridine sulfinates can be highly effective coupling partners, in some cases superior to the more traditional boronic acids, especially for heterocyclic systems. rsc.org
Table 2: Illustrative Energy Profile for a Key Step in a Pd-Catalyzed Cross-Coupling Reaction
| Species | Relative Free Energy (kcal/mol) | Description |
| Reactant Complex (Ar-Pd(II)-L + Sulfinate) | 0.0 | Initial state before transmetalation. |
| Transition State | +15.2 | The energy barrier for the sulfinate group to transfer to the palladium center. |
| Product Complex (Ar-Pd(II)-Sulfinate + L) | -5.5 | The more stable complex formed after transmetalation. |
Note: The data presented is hypothetical and serves to illustrate the type of information gained from transition state analysis in a catalytic cycle.
Beyond cross-coupling, sulfinates can undergo various other transformations. rsc.org For instance, they can be involved in radical reactions. rsc.org DFT calculations can help to distinguish between different possible pathways, such as an ionic versus a radical mechanism. By calculating the energies of the key intermediates in each pathway, the most favorable route can be identified. For example, the energy required to form a sulfonyl radical can be computed and compared to the energy of an ionic transition state to determine the likely operative mechanism under specific reaction conditions. rsc.org
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with surrounding molecules, such as solvents. researchgate.netsharif.edu This approach is invaluable for understanding how a solute like this compound behaves in a solution.
For this compound, an MD simulation would typically model the compound in a box of solvent molecules, most commonly water, to mimic aqueous conditions. researchgate.netnitech.ac.jp The simulation would track the trajectories of every atom, revealing how the polar sulfinate group (–SO₂Na) and the relatively hydrophobic brominated pyridine ring interact with water molecules.
Research Findings:
Theoretical simulations would likely show strong hydration around the negatively charged oxygen atoms of the sulfinate group and the sodium counter-ion. These interactions would be primarily electrostatic, with water molecules orienting their hydrogen atoms towards the sulfinate's oxygen atoms. The pyridine nitrogen, with its lone pair of electrons, would also be expected to form hydrogen bonds with water. researchgate.net
Conversely, the bromopyridine ring is more hydrophobic. Water molecules would be expected to form a more ordered, cage-like structure around this part of the molecule. The simulation could quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.
For instance, the RDF for the distance between the sulfinate oxygen atoms and the hydrogen atoms of water would likely show a sharp, high peak at a short distance, indicating a stable and well-defined hydration shell. In contrast, the RDF for water around the aromatic ring would show broader, less defined peaks. dtic.mil These simulations can also provide thermodynamic data, such as the free energy of solvation, which quantifies the energetic favorability of dissolving the compound in a particular solvent. arxiv.org
| Atomic Pair | First Peak Distance (Å) | Interpretation |
|---|---|---|
| Sulfinate O ... Water H | 1.8 | Strong hydrogen bonding |
| Pyridine N ... Water H | 2.1 | Moderate hydrogen bonding |
| Aromatic C-H ... Water O | 3.5 | Weak hydrophobic interaction |
| Na⁺ ... Water O | 2.4 | Strong ion-dipole interaction |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis, Mass Spectrometry)
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. dtic.milresearching.cnsharif.edu These predictions are crucial for identifying and characterizing new compounds, and for interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts (δ) for a molecule. These predictions are based on calculating the magnetic shielding around each nucleus. nih.govncssm.edu For this compound, the predicted spectrum would show distinct signals for each of the three aromatic protons and five carbon atoms in the pyridine ring. The chemical shifts are highly sensitive to the electronic environment, so the electron-withdrawing effects of the bromine atom and the sulfinate group would significantly influence the positions of the NMR signals. libretexts.orgstackexchange.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | ~8.8 | ~152 |
| C3 | - | ~145 |
| C4 | ~8.2 | ~140 |
| C5 | - | ~122 |
| C6 | ~8.9 | ~155 |
Note: Chemical shifts are hypothetical and relative to a standard reference (e.g., TMS). Protons are attached to carbons C2, C4, and C6.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of a molecule's bonds. DFT calculations can compute these vibrational modes, providing a predicted IR spectrum. researchgate.netelixirpublishers.comrsc.org This is useful for identifying the functional groups present in a molecule. For this compound, the predicted IR spectrum would feature characteristic absorption bands for the S=O stretching in the sulfinate group, C=C and C=N stretching vibrations within the pyridine ring, C-H stretching, and the C-Br stretching vibration. nih.gov
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Pyridine Ring (C=C, C=N) Stretch | 1600-1450 |
| S=O Asymmetric Stretch | ~1250 |
| S=O Symmetric Stretch | ~1050 |
| C-Br Stretch | 700-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the standard method for predicting UV-Vis absorption spectra. sharif.edunih.gov The calculations determine the wavelengths at which the molecule absorbs light (λmax) and the intensity of these absorptions. The predicted spectrum for this compound would likely show π → π* transitions characteristic of aromatic systems. The bromine and sulfinate substituents would be expected to cause a shift in the absorption maxima compared to unsubstituted pyridine. mdpi.com
| Electronic Transition | Predicted λmax (nm) |
|---|---|
| π → π | ~275 |
| n → π | ~310 |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While predicting a full mass spectrum is complex, computational methods can help rationalize likely fragmentation pathways. whitman.educhemguide.co.ukyoutube.com For this compound, the molecular ion [C₅H₃BrNNaO₂S]⁺ would be expected. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂). nih.govmdpi.com Therefore, a significant fragment corresponding to the loss of SO₂ (64 Da) would be predicted. Further fragmentation would likely involve the cleavage of the bromine atom or the pyridine ring itself.
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
|---|---|
| 244/246 | [M+Na]⁺ (isotopic pattern due to Br) |
| 180/182 | [M+Na - SO₂]⁺ |
| 157 | [C₅H₄BrN]⁺ (Protonated bromopyridine) |
| 78 | [C₅H₄N]⁺ (Pyridine ring fragment) |
Note: The molecular ion is shown as the sodium adduct, common in some ionization techniques. The presence of Bromine (⁷⁹Br and ⁸¹Br) would result in characteristic M/M+2 isotopic patterns for bromine-containing fragments.
Advanced Analytical Methodologies for Characterization and Monitoring of Sodium 5 Bromopyridine 3 Sulfinate and Its Transformations
Spectroscopic Techniques
Spectroscopic methods provide fundamental insights into the molecular structure and electronic properties of Sodium 5-bromopyridine-3-sulfinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the substitution pattern on the pyridine (B92270) ring.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the bromo and sulfinate substituents.
¹³C NMR: The carbon NMR spectrum would provide evidence for the carbon skeleton of the molecule. The carbon atoms attached to the bromine and the sulfinate group would exhibit characteristic chemical shifts.
Due to the limited availability of public domain experimental data for this specific compound, a hypothetical ¹H NMR data table is presented below for illustrative purposes, based on known substituent effects on pyridine rings.
| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | 8.8 - 9.0 | d | 2.0 - 3.0 |
| H-4 | 8.2 - 8.4 | dd | 2.0 - 3.0, 0.5 - 1.0 |
| H-6 | 8.6 - 8.8 | d | 0.5 - 1.0 |
*d = doublet, dd = doublet of doublets
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. The sulfinate group (S-O) would display characteristic strong stretching vibrations in the IR spectrum, typically in the range of 1000-1100 cm⁻¹. The carbon-bromine (C-Br) stretching vibration would be observed at lower wavenumbers. Aromatic C-H and C=C stretching and bending vibrations would also be present, confirming the pyridine ring structure.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |
| S=O Stretch | 1000 - 1100 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C-Br Stretch | 500 - 650 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring, being an aromatic system, will exhibit characteristic π to π* and n to π* transitions. The presence of the bromo and sulfinate substituents will influence the wavelength of maximum absorption (λmax). This technique is particularly useful for quantitative analysis and for monitoring reactions involving changes in the electronic structure of the molecule.
Mass Spectrometry Techniques (ESI-MS, GC-MS, MALDI-TOF) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and for gaining structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): As an ionic compound, this compound is well-suited for ESI-MS analysis. This technique would be expected to show the molecular ion peak corresponding to the anionic part of the molecule, [C₅H₃BrNO₂S]⁻.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the non-volatile nature of the sodium salt, direct analysis by GC-MS is not feasible. However, derivatization of the sulfinate group could potentially allow for GC-MS analysis.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): This technique could also be employed for the analysis of this compound, providing high-resolution mass data.
The fragmentation pattern observed in the mass spectrum would provide valuable information about the connectivity of the atoms within the molecule.
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and purification of this compound, as well as for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. A reversed-phase HPLC method, likely using a C18 column, would be a standard approach.
The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a key parameter for its identification, while the peak area allows for its quantification.
A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products, providing a precise measure of its purity.
| Parameter | Typical Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Byproducts
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is an indispensable tool for the identification and quantification of volatile impurities and byproducts that may arise during the synthesis of this compound. The synthesis typically involves the reduction of 5-bromopyridine-3-sulfonyl chloride. sigmaaldrich.comchemicalbook.com During this process and the synthesis of its precursors, several volatile organic compounds can be generated or remain as residual solvents.
Potential volatile byproducts and impurities include solvents used in the synthesis such as dichloromethane (B109758) (DCM), toluene, acetonitrile, and pyridine, as well as potential side-products from halogenation or decomposition reactions. researchgate.netbibliotekanauki.plchemrxiv.org GC analysis can effectively separate these components from the non-volatile main product.
The analysis is typically performed using a capillary GC system. A common approach involves dissolving a sample in a suitable solvent (e.g., dimethylacetamide) and performing a direct injection or using a headspace autosampler for more volatile compounds. researchgate.nettandfonline.com A nonpolar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is often employed for the separation of these types of analytes. innovareacademics.inresearchgate.net The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. Detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on mass spectra and fragmentation patterns. innovareacademics.incdc.govnih.gov
Table 1: Representative GC-MS Parameters and Hypothetical Retention Times for Potential Volatile Byproducts
| Compound | Potential Source | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |
| Dichloromethane | Reaction Solvent | 3.5 | 84, 86, 49, 51 |
| Acetonitrile | Reaction Solvent | 4.1 | 41, 40, 39 |
| Pyridine | Starting Material/Byproduct | 6.8 | 79, 52 |
| Toluene | Reaction Solvent | 8.2 | 91, 92, 65 |
| 5-bromopyridine | Byproduct | 11.5 | 157, 159, 78 |
| Dimethylformamide | Reaction Solvent | 9.5 | 73, 44, 29 |
Note: Retention times are hypothetical and depend on the specific GC column and conditions used.
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-layer chromatography is a rapid, simple, and cost-effective technique widely used for monitoring the progress of chemical reactions in real-time. nih.gov In the synthesis of this compound, TLC is ideally suited to track the conversion of the starting material, 5-bromopyridine-3-sulfonyl chloride, into the sulfinate product. nih.govacs.org
The principle relies on the different affinities of the reactant and product for the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). The starting sulfonyl chloride is a relatively nonpolar molecule, while the product, a sodium salt, is highly polar. This large difference in polarity allows for excellent separation on a TLC plate.
To monitor the reaction, small aliquots of the reaction mixture are spotted onto a silica gel plate at different time intervals. Spots of the pure starting material are also applied as a reference. The plate is then developed in a chamber containing a suitable mobile phase. A mixture of a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a highly polar solvent (e.g., methanol) is often effective. The addition of a small amount of a base like triethylamine (B128534) can be beneficial to prevent streaking of the basic pyridine compounds. nih.gov After development, the plate is visualized, typically under UV light, where the aromatic pyridine rings will absorb and appear as dark spots. The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) spot corresponding to the product signify the progression of the reaction.
Table 2: Example TLC Systems and Hypothetical Rf Values
| Analyte | Mobile Phase System (v/v) | Hypothetical Rf Value |
| 5-bromopyridine-3-sulfonyl chloride | Ethyl Acetate / Hexane (30:70) | 0.75 |
| This compound | Ethyl Acetate / Hexane (30:70) | 0.05 |
| 5-bromopyridine-3-sulfonyl chloride | Dichloromethane / Methanol (95:5) | 0.85 |
| This compound | Dichloromethane / Methanol (95:5) | 0.20 |
Note: Rf (Retardation factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique can provide unequivocal structural information, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of this compound.
While the specific crystal structure of this compound has not been reported in publicly available literature, its solid-state architecture can be inferred from the structures of analogous compounds, such as other functionalized pyridine salts and sulfonate salts. nih.govmdpi.commdpi.com For a crystalline sample, the analysis would involve mounting a single crystal on a diffractometer and bombarding it with monochromatic X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are determined.
Based on related structures, it is expected that the sodium cation would be coordinated by the oxygen atoms of the sulfinate group in a multidentate fashion. mdpi.com The crystal packing would likely be influenced by a combination of ionic interactions between the sodium cation and the sulfinate anion, as well as weaker intermolecular forces such as hydrogen bonding and potentially π-π stacking between the pyridine rings. nih.gov The bromine atom can also participate in halogen bonding, further directing the crystal packing arrangement. The analysis of a related ligand crystallized as a hydrochloride salt showed the protonation occurred on the pyridyl nitrogen atom, and the structure was stabilized by numerous hydrogen bonds. mdpi.com
Table 3: Illustrative Crystallographic Data from a Related Functionalized Pyridine Salt (2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate hydrochloride) mdpi.com
| Parameter | Example Value |
| Chemical Formula | C₁₆H₁₄ClN₃O₂·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.1438 (2) |
| b (Å) | 26.3262 (8) |
| c (Å) | 8.4419 (3) |
| β (°) | 104.978 (3) |
| Volume (ų) | 1533.11 (9) |
Note: This data is for an analogous compound and serves to illustrate the type of information obtained from an X-ray crystallographic study.
Electrochemical Methods for Redox Potential Analysis
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful for probing the redox properties of a molecule, providing information on its oxidation and reduction potentials. For this compound, CV can be used to understand its electronic structure and its propensity to gain or lose electrons, which is critical for predicting its reactivity in redox-driven transformations.
An electrochemical experiment would typically involve dissolving the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile) and placing it in an electrochemical cell with a three-electrode system (working, reference, and counter electrodes). dtu.dk As the potential is swept, the resulting current is measured. A peak in the current indicates that a redox event (oxidation or reduction) has occurred at the electrode surface.
The electrochemical behavior of this compound is expected to be influenced by its constituent functional groups. The pyridine ring is an electron-deficient heterocycle that can undergo reduction. dtu.dk The presence of the electron-withdrawing bromine atom is expected to make this reduction occur at a less negative potential compared to unsubstituted pyridine. The sulfinate group (-SO₂⁻) is known to be susceptible to oxidation to a sulfonyl radical (-SO₂•) or further to a sulfonate. Recent studies on the electrochemical meta-sulfonylation of pyridines have utilized the reactivity of nucleophilic sulfinates under electrochemical conditions, highlighting the accessibility of their oxidized states. nih.govresearchgate.net A cyclic voltammogram of this compound would therefore be expected to show an irreversible oxidation wave corresponding to the sulfinate group and potentially a reduction wave for the bromopyridine ring.
Table 4: Hypothetical Redox Potentials for this compound and Related Compounds
| Compound | Redox Process | Hypothetical Potential (V vs. Ag/AgCl) |
| Pyridine | Reduction | -2.2 |
| 3-Bromopyridine (B30812) | Reduction | -1.9 |
| Sodium Benzenesulfinate | Oxidation | +0.8 |
| This compound | Oxidation (Sulfinate) | +0.9 |
| This compound | Reduction (Pyridine ring) | -1.85 |
Note: Potentials are hypothetical and serve to illustrate expected trends based on electronic effects.
Applications and Emerging Research Areas of Sodium 5 Bromopyridine 3 Sulfinate As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
Sodium 5-bromopyridine-3-sulfinate is a versatile, yet under-explored, bifunctional reagent that holds significant promise as a building block in the synthesis of complex organic molecules. Its unique structure, featuring both a nucleophilic sulfinate group and a bromine-substituted pyridine (B92270) ring amenable to cross-coupling reactions, allows for the strategic and sequential introduction of diverse functionalities. This dual reactivity makes it a valuable tool for medicinal chemists and synthetic organic chemists in the construction of novel molecular architectures.
Construction of Pyridine-Based Heterocycles with Diverse Substituents
The pyridine core is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The bromine atom at the 5-position of this compound serves as a key handle for the elaboration of the pyridine ring through various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, leading to the generation of diverse libraries of pyridine-based heterocycles.
For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, while Sonogashira coupling allows for the installation of alkynyl moieties. The Heck reaction can be utilized to append vinyl groups, and Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds. The sulfinate group can be either carried through these transformations or be subsequently reacted, offering a dual point of diversification.
Table 1: Potential Cross-Coupling Reactions for the Functionalization of the Pyridine Ring
| Cross-Coupling Reaction | Reagents and Conditions (Illustrative) | Resulting Substituent at C-5 |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | Aryl |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | Alkynyl |
| Heck Coupling | Alkene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C | Alkenyl |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | Amino |
| Stille Coupling | Organostannane, Pd(PPh₃)₄, LiCl, Toluene, 100 °C | Alkyl/Aryl |
Introduction of Sulfonyl Moieties into Advanced Chemical Structures
Sodium sulfinates are well-established precursors to sulfones and sulfonamides, which are important functional groups in a multitude of biologically active compounds. This compound can act as a potent sulfonylating agent, enabling the introduction of the 5-bromopyridin-3-ylsulfonyl moiety into various organic molecules. nih.govrsc.org
This transformation is typically achieved through the reaction of the sulfinate with an appropriate electrophile. For example, reaction with alkyl halides in the presence of a suitable base affords sulfones. Similarly, oxidative coupling with amines, often mediated by reagents like iodine or N-bromosuccinimide, leads to the formation of sulfonamides. nih.gov The resulting sulfonylated products benefit from the inherent biological properties often associated with both the pyridine ring and the sulfonyl group.
Methodologies for Creating Polyfunctional Scaffolds
The orthogonal reactivity of the bromine atom and the sulfinate group in this compound allows for the development of methodologies to construct highly functionalized, three-dimensional molecular scaffolds. A synthetic strategy could involve the initial reaction of the sulfinate group, for instance, to form a sulfone, followed by a subsequent cross-coupling reaction at the bromine-bearing carbon.
This sequential functionalization provides a powerful approach to building molecular complexity from a simple starting material. The order of these reactions can be reversed, further expanding the accessible chemical space. This strategy is particularly valuable in drug discovery programs where the systematic modification of a lead compound is required to optimize its pharmacological profile.
Role in Material Science Applications
The unique electronic and structural features of the 5-bromopyridine-3-sulfinate moiety suggest its potential utility in the field of material science, particularly in the design of novel functional materials.
Precursor for Functional Polymers and Monomers
The bifunctionality of this compound makes it an attractive candidate for the synthesis of functional polymers and monomers. The bromine atom can participate in polymerization reactions, such as polycondensation or metal-catalyzed cross-coupling polymerizations. The sulfinate group, or the corresponding sulfone, can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting material.
For example, polymers containing the pyridylsulfonyl moiety may exhibit interesting thermal stability, solubility, or metal-coordinating properties. These materials could find applications as specialty polymers, membranes, or as components in advanced composites.
Table 2: Potential Polymerization Reactions Involving this compound Derivatives
| Polymerization Type | Monomer Functionalization (Illustrative) | Potential Polymer Properties |
| Polycondensation | Conversion of bromine to a diol or diamine | Enhanced thermal stability, altered solubility |
| Suzuki Polycondensation | Conversion to a diboronic ester | Conjugated polymers with tunable electronic properties |
| Heck Polycondensation | Reaction with a divinyl comonomer | Photoresponsive or fluorescent polymers |
Components in Organic Electronic Materials (Theoretical Framework)
From a theoretical standpoint, the incorporation of the 5-bromopyridine-3-sulfonyl group into organic molecules could significantly influence their electronic properties. The electron-withdrawing nature of both the pyridine ring and the sulfonyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated system.
This modulation of frontier molecular orbital energies is a key strategy in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Computational studies could predict the impact of this building block on the charge transport properties and photophysical characteristics of organic semiconductors. While experimental validation is pending, the theoretical framework suggests that this compound could serve as a valuable component in the development of next-generation organic electronic materials.
Applications in Agrochemical Research (as a Synthetic Intermediate, not efficacy)
The sulfone functional group is a key component in a number of commercially significant agrochemicals, such as the herbicide pyroxasulfone. mdpi.com Sodium sulfinates, including this compound, serve as powerful precursors for the formation of sulfones, making them valuable reagents in the synthesis of potential new agrochemical lead structures. mdpi.comrsc.org Their utility lies in the ability to construct carbon-sulfur bonds under increasingly mild and efficient conditions. rsc.org
Modern synthetic strategies are moving away from traditional sulfone synthesis methods, such as sulfide (B99878) oxidation, which can lack functional group tolerance. mdpi.com The use of sodium sulfinates provides a more direct and versatile route. One key methodology involves the cross-coupling of sodium sulfinates with aryl or heteroaryl halides. Recent advancements have demonstrated that nickel-catalyzed coupling reactions, sometimes enhanced by photoredox catalysis, can efficiently forge the C-SO2 bond. mdpi.comrsc.org For instance, a dual catalytic system using a nickel catalyst and an organoboron photocatalyst under white light has been shown to successfully couple various aryl bromides with sodium sulfinates. mdpi.com This method is tolerant of a wide range of functional groups and can be applied to heteroaromatic compounds, which is crucial for creating diverse libraries of molecules for agrochemical screening. mdpi.com
Another powerful technique is the three-component reaction where a sulfonyl radical, generated from a sulfinate, is combined with an alkene and another reactive species. nih.gov This approach allows for the rapid assembly of complex molecules from simple starting materials, providing efficient access to β-pyridyl alkyl sulfones, which can be further modified to explore new chemical space in agrochemical discovery. nih.gov
The this compound moiety offers two distinct points for chemical modification: the sulfinate group and the bromo-substituted pyridine ring. This dual functionality is highly advantageous for building complex agrochemical scaffolds. The sulfinate can be converted into a sulfone group, while the bromopyridine unit can participate in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity.
The strategic incorporation of this unit allows for the creation of molecules with potentially desirable properties. The sulfonyl group can impart hydrophilicity and unique biological affinity, while the pyridine ring is a well-known privileged scaffold in medicinal and agrochemical compounds. nih.gov The ability to use pyridine sulfinates as direct coupling partners in palladium-catalyzed reactions with aryl and heteroaryl halides further enhances their utility, allowing for the synthesis of a broad range of bi-aryl and heteroaryl-aryl structures relevant to agrochemical research. nih.govrsc.org
Photochemical and Photophysical Studies
The interaction of sulfinate salts with light has emerged as a key area of research, enabling novel, catalyst-free transformations. nih.gov This field explores how the inherent properties of compounds like this compound can be harnessed using light as a reagent.
This compound and related sulfinates can form photoactive electron donor-acceptor (EDA) complexes with certain molecules, such as N-activated pyridinium (B92312) salts. nih.gov Upon irradiation with visible light, an intermolecular single-electron transfer occurs from the sulfinate to the pyridinium salt. nih.gov This process generates a sulfonyl radical, a highly reactive intermediate that can engage in a variety of chemical transformations without the need for an external photocatalyst or oxidant. nih.gov This reactivity is distinct from the two-electron (ionic) pathways that can occur in the absence of light, demonstrating that light can be used as a switch to control the reaction outcome. nih.gov
The generated sulfonyl radical can, for example, add to an alkene to form an alkyl radical, which can then be trapped to create more complex structures, showcasing a light-induced, three-component assembly process. nih.gov
The ability of sulfinates to act as electron donors in EDA complexes opens up possibilities for their use in various photoactive systems. The development of dual catalytic systems that combine a photocatalyst with a transition metal catalyst has proven effective for C-S bond formation. mdpi.com In one such system, an organoboron compound acts as a photocatalyst that, under white light, facilitates a nickel-catalyzed cross-coupling of aryl bromides with sodium sulfinates. mdpi.com This photo-nickel dual catalysis highlights a sustainable and green approach to sulfone synthesis, avoiding the use of more expensive and toxic heavy metal photocatalysts like iridium or ruthenium. mdpi.com The exploration of this compound in similar systems could lead to more efficient and selective methods for synthesizing complex pyridyl sulfones.
Design and Synthesis of Ligands for Metal Catalysis
While this compound itself is not typically a primary ligand, it is an exceptionally valuable building block for the synthesis of complex pyridine-containing molecules that serve as ligands in transition metal catalysis. The pyridine motif is a cornerstone of ligand design, and methods for its elaboration are of high importance.
The challenge with many pyridine-based ligands lies in their synthesis. Traditional cross-coupling reactions, like the Suzuki-Miyaura coupling, are often problematic when using pyridine-2-boronic acids due to their instability and low reactivity. rsc.org Pyridine sulfinates have emerged as stable, easy-to-handle, and highly effective replacements for these boronic acids in palladium-catalyzed cross-coupling reactions. nih.govrsc.org This desulfinative cross-coupling provides a robust method for creating C-C bonds with a wide variety of aryl and heteroaryl halides. nih.gov
The reaction is tolerant of numerous functional groups and can be applied to synthesize medicinally relevant molecules and, by extension, complex ligands for catalysis. rsc.org For example, the synthesis of bi-pyridine or aryl-pyridine structures, which are common ligand frameworks, is greatly facilitated by this methodology. The reaction conditions for such couplings have been optimized, as shown in the table below.
Table 1: Optimization of Palladium-Catalyzed Cross-Coupling of a Pyridine Sulfinate with an Aryl Halide nih.gov
| Entry | Base | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ | 150 | 79 |
| 2 | Cs₂CO₃ | 150 | 98 |
| 3 | K₂CO₃ | 150 | 99 |
| 4 | K₂CO₃ | 120 | 69 |
| 5 | K₂CO₃ | 100 | 20 |
| 6 | None | 150 | <5 |
This table illustrates the critical role of the base and temperature in achieving high yields for the palladium-catalyzed coupling, with potassium carbonate at 150°C being optimal. nih.gov
By providing a reliable route to complex substituted pyridines, this compound indirectly contributes to the field of metal catalysis by enabling the efficient synthesis of novel ligands that can be used to control the activity and selectivity of catalytic transformations.
Challenges and Future Perspectives in the Research of Sodium 5 Bromopyridine 3 Sulfinate
Development of More Sustainable and Environmentally Benign Synthetic Routes
The conventional synthesis of pyridine (B92270) derivatives and sulfinate salts often involves multi-step processes and the use of hazardous reagents and solvents. nih.govorganic-chemistry.org A significant challenge lies in developing greener and more sustainable methods for the production of sodium 5-bromopyridine-3-sulfinate. Future research should focus on:
One-Pot Syntheses: Designing one-pot procedures that minimize waste and energy consumption by combining multiple reaction steps into a single operation. mdpi.com
Aqueous Media: Exploring the use of water as a solvent, which is an environmentally benign alternative to volatile organic compounds. nih.govrsc.org
Catalytic Systems: Investigating novel and reusable catalysts, such as activated fly ash, to improve reaction efficiency and reduce waste. bhu.ac.in
Alternative Reagents: Replacing toxic reagents like sulfur dioxide with safer surrogates, such as DABCO-bis(sulfur dioxide) (DABSO) or sodium hydroxymethanesulfinate (Rongalite). nih.govacs.org
Recent advancements in the synthesis of pyridine derivatives have shown promise in addressing these challenges. For instance, a one-step method for synthesizing pyridine derivatives from N-vinyl and N-aryl amides has been developed, offering a more direct and efficient route. organic-chemistry.org Additionally, the use of environmentally friendly catalysts and solvents is gaining traction in the synthesis of various heterocyclic compounds. bhu.ac.inresearchgate.net
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
This compound is a versatile building block due to the presence of both a bromine atom and a sulfinate group. Future research should aim to uncover and harness new reactivity patterns of this compound. Key areas for exploration include:
Cross-Coupling Reactions: Expanding the scope of palladium-catalyzed cross-coupling reactions where pyridine sulfinates act as effective nucleophilic partners, potentially overcoming the limitations seen with pyridine boronates. rsc.orgconcordia.ca
Radical Chemistry: Investigating the participation of the sulfinate group in radical-mediated transformations to form novel carbon-sulfur and other bonds. rsc.org
Multicomponent Reactions: Developing new multicomponent reactions that utilize this compound to construct complex molecular architectures in a single step. acs.org
The sulfinate moiety can act as a precursor to various sulfur-containing functional groups, including sulfones and sulfonamides, which are prevalent in pharmaceuticals and agrochemicals. nih.govacs.org Understanding and exploiting the unique reactivity of the 5-bromopyridine-3-sulfinate structure will be crucial for synthesizing novel compounds with desired properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms offers significant advantages in terms of reproducibility, scalability, and safety. Future research should focus on adapting the synthesis and reactions of this compound to these modern technologies. This includes:
Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound and its derivatives, allowing for precise control over reaction parameters and enhanced safety.
High-Throughput Screening: Utilizing automated platforms to rapidly screen a wide range of reaction conditions and substrates to discover new transformations and optimize existing ones.
Library Synthesis: Applying these technologies to generate libraries of pyridine-containing compounds for biological screening and materials science applications. rsc.org
The transition from traditional batch chemistry to continuous flow manufacturing is a key trend in the chemical industry, and its application to the synthesis of valuable building blocks like this compound will be a significant area of future research.
Advanced Computational Design for Predictive Synthesis and Property Tuning
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules. nih.gov In the context of this compound, future research should leverage these tools for:
Reaction Prediction: Using computational models to predict the feasibility and outcome of new reactions, guiding experimental efforts and reducing the need for extensive trial-and-error.
Property-Based Design: Employing in silico methods to design novel derivatives of this compound with specific electronic, optical, or biological properties.
Mechanistic Studies: Utilizing computational tools to elucidate the mechanisms of known and newly discovered reactions, providing a deeper understanding of the underlying chemical principles.
Recent studies have demonstrated the successful application of computational design in the synthesis and evaluation of new pyridine derivatives, highlighting the potential of this approach to guide future research. nih.govnih.gov
Identification of New Application Domains within Permitted Scope
While the primary applications of this compound are in organic synthesis, there is potential for this compound and its derivatives to be used in other fields. Future research should explore new application domains, including:
Materials Science: Investigating the use of pyridine-containing compounds derived from this compound in the development of new functional materials, such as organic light-emitting diodes (OLEDs) or sensors. Pyridine-based compounds are known to be present in functional materials. organic-chemistry.org
Agrochemicals: Screening new derivatives for potential use as herbicides, fungicides, or insecticides, as sulfonyl-derived arenes are common motifs in agrochemicals. nih.gov
Medicinal Chemistry: While avoiding direct therapeutic claims, research can focus on the synthesis of novel scaffolds for drug discovery. Pyridine rings are ubiquitous in drug molecules. rsc.org The sulfinate can be converted to sulfonamides, which are important pharmacophores. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
